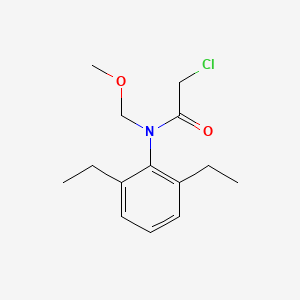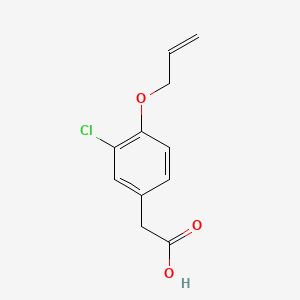
阿氯芬酸
概述
描述
阿氯芬酸是一种非甾体抗炎药 (NSAID),主要用于其镇痛和抗炎特性。 它被用于治疗类风湿性关节炎、强直性脊柱炎和其他疼痛性关节炎疾病 。 它于 1979 年在英国因安全问题而从市场上撤回 .
科学研究应用
阿氯芬酸因其药理特性和治疗效果而被广泛研究。它被用于:
化学: 作为研究 NSAID 合成和反应性的模型化合物。
生物学: 研究其对炎症通路和前列腺素合成的影响。
医学: 用于治疗类风湿性关节炎、强直性脊柱炎和其他炎症性疾病.
工业: 开发新型 NSAID 和相关化合物.
安全和危害
Alclofenac is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Alclofenac is an inhibitor of prostaglandin H2 synthase . The inhibition of the enzyme occurs through the reversible block of cyclooxygenase enzyme . Therefore, it prevents the production of inflammatory mediators (and pain) such as prostacyclins and prostaglandins .
Cellular Effects
Alclofenac is indicated in rheumatology, in particular for the treatment of rheumatoid arthritis, ankylosing spondylitis, and as an analgesic in painful arthritic pathologies . It has the ability to inhibit the biosynthesis of prostaglandins which may be an important factor in the action of these drugs .
Molecular Mechanism
The molecular mechanism of Alclofenac involves the inhibition of prostaglandin H2 synthase . This inhibition occurs through the reversible block of the cyclooxygenase enzyme . Therefore, it prevents the production of inflammatory mediators (and pain) such as prostacyclins and prostaglandins .
Temporal Effects in Laboratory Settings
The absorption of Alclofenac from the gastrointestinal tract is irregular . After oral or rectal administration, maximum plasma concentrations are reached within 1-4 hours . The plasma half-life varies between 1.5 and 5.5 hours .
Metabolic Pathways
The main metabolic product of Alclofenac is Alclofenac itself and Alclofenac glucuronide . Alclofenac is excreted in the urine mainly as glucuronide and as unchanged active substance .
Transport and Distribution
The volume of distribution of Alclofenac is 0.1 L/kg . The binding to plasma proteins is 90-99% . This suggests that Alclofenac is widely distributed in the body and is extensively bound to plasma proteins.
Subcellular Localization
Given its role as an inhibitor of prostaglandin H2 synthase , it can be inferred that it likely localizes to the sites where this enzyme is found, which includes the endoplasmic reticulum and nuclear envelope .
准备方法
阿氯芬酸可以通过各种合成路线合成。一种常见的方法涉及在碱的存在下,3-氯-4-羟基苯甲醛与烯丙基溴反应形成 3-氯-4-烯丙氧基苯甲醛。 然后将这种中间体与甲基溴化镁进行格氏反应,得到 3-氯-4-烯丙氧基苯乙酸 。 反应条件通常包括使用四氢呋喃 (THF) 等溶剂,温度范围从 0°C 到室温 .
化学反应分析
阿氯芬酸会发生各种化学反应,包括:
氧化: 阿氯芬酸可以被氧化形成相应的羧酸。
还原: 阿氯芬酸的还原可以得到醇衍生物。
取代: 阿氯芬酸可以进行亲核取代反应,特别是在氯原子处。
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如氢化铝锂,以及亲核试剂如甲醇钠 。由这些反应形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
阿氯芬酸在化学上与其他 NSAID(如布洛芬和双氯芬酸)有关。 虽然所有这些化合物都具有相似的作用机制,但阿氯芬酸被发现具有不同的安全性,导致其从市场上撤回 。一些类似的化合物包括:
布洛芬: 另一种用于止痛和消炎的 NSAID。
双氯芬酸: 一种广泛使用的具有类似作用机制的 NSAID。
醋氯芬酸: 双氯芬酸的衍生物,具有改善的胃肠耐受性.
属性
IUPAC Name |
2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHWPKZXBHOEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020038 | |
| Record name | Alclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Alclofenac is an inhibitor of prostaglandin H2 synthase. The inhibition of the enzyme occurs through the reversible block of cyclooxygenase enzyme. Therefore, it prevents the production of inflammatory mediators (and pain) as prostacyclins and prostaglandins. Aclofenac has the ability to inhibit the biosynthesis of prostaglandins which may be an important factor in the action of these drugs, but in addition, the effect of these agents in displacing endogenous anti-inflammatory substances from plasma protein binding sites is thought to be an equally important effect in their mechanism of action | |
| Record name | Alclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
22131-79-9 | |
| Record name | Alclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22131-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alclofenac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alclofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALCLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9CP5H21N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Alclofenac?
A1: Alclofenac, like other NSAIDs, primarily exerts its anti-inflammatory effects by inhibiting prostaglandin H2 synthase (PGHS), also known as cyclooxygenase (COX). [] This enzyme is crucial for the biosynthesis of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.
Q2: Does Alclofenac exhibit selectivity for COX-1 or COX-2 isoforms?
A2: While the research provided doesn't explicitly state Alclofenac's COX isoform selectivity, structural analysis suggests it binds to the same site on PGHS-1 as other NSAIDs with varying inhibition kinetics. [] This implies that its selectivity profile might be similar to ibuprofen and flurbiprofen, showing a preference for COX-1 inhibition.
Q3: How does the inhibition of PGHS by Alclofenac translate to its therapeutic benefits in rheumatoid arthritis?
A3: By inhibiting PGHS and reducing prostaglandin production, Alclofenac effectively reduces inflammation and pain in rheumatoid joints. [, ] This leads to improvements in morning stiffness, grip strength, and overall disease activity in individuals with rheumatoid arthritis.
Q4: What is the evidence supporting Alclofenac's efficacy in other inflammatory conditions besides rheumatoid arthritis?
A4: Studies show that Alclofenac demonstrates efficacy in managing pain and inflammation associated with conditions like ankylosing spondylitis, low back pain, and dysmenorrhea. [, , ] These findings suggest broader therapeutic potential for Alclofenac in various inflammatory conditions.
Q5: What is the molecular formula and weight of Alclofenac?
A5: Alclofenac has a molecular formula of C13H13ClO3 and a molecular weight of 252.68 g/mol.
Q6: Are there any distinct structural features of Alclofenac that contribute to its pharmacological activity?
A6: Alclofenac possesses an allyloxy group, which distinguishes it from other related NSAIDs. [] Additionally, its conformational similarity to L-tryptophan has been highlighted, although its significance remains unclear. []
Q7: Has any structure-activity relationship (SAR) studies been conducted on Alclofenac?
A7: While the provided research doesn't delve into detailed SAR studies for Alclofenac, it highlights its structural similarity to ibuprofen and ibufenac. [] This suggests that modifications to the phenylacetic acid core structure might influence its pharmacological properties. Further research focusing on Alclofenac's SAR would provide valuable insights into optimizing its therapeutic profile.
Q8: How is Alclofenac absorbed and distributed in the body?
A8: Alclofenac is well-absorbed from the gastrointestinal tract, reaching peak plasma concentrations around 2 hours after oral administration. [, ] Food intake can delay and decrease peak plasma levels but doesn't significantly affect the total amount absorbed. []
Q9: What is the primary route of elimination for Alclofenac?
A9: Alclofenac is primarily eliminated through metabolism and subsequent urinary excretion. [] Over 90% of the administered dose is excreted in the urine within 48 hours. []
Q10: What are the major metabolic pathways involved in Alclofenac's breakdown?
A10: Alclofenac undergoes metabolism to form various metabolites, including dihydroxyalclofenac and an epoxide intermediate. [] The epoxide metabolite, while found in low concentrations, has a relatively long half-life in urine. []
Q11: What are the common adverse effects associated with Alclofenac?
A11: The most frequently reported adverse effect with Alclofenac is skin rash, particularly with the tablet formulation. [] Other less common adverse events include gastrointestinal disturbances and, rarely, more severe reactions like angioedema. [, ]
Q12: Are there any specific patient populations where Alclofenac use warrants caution?
A12: Individuals with known hypersensitivity to Alclofenac or other NSAIDs should avoid its use. [] Caution is advised in patients with a history of gastrointestinal bleeding, renal impairment, or those taking anticoagulants, as Alclofenac might exacerbate these conditions. []
Q13: What analytical techniques are commonly employed for the detection and quantification of Alclofenac in biological fluids?
A13: Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the analysis of Alclofenac in biological samples. [, ]
Q14: Have there been any efforts to develop specific formulations of Alclofenac to enhance its bioavailability or reduce adverse effects?
A14: The research mentions the development of a capsule formulation of Alclofenac, which was associated with a lower incidence of skin rash compared to the original tablet formulation. [] This highlights the importance of formulation strategies in optimizing drug delivery and minimizing adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide](/img/structure/B1666745.png)
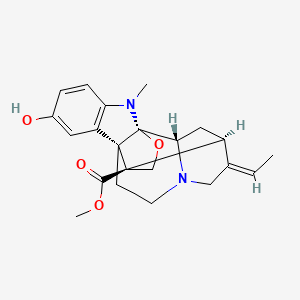
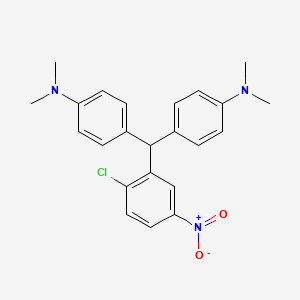
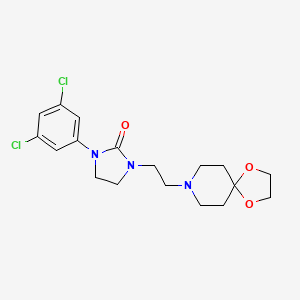
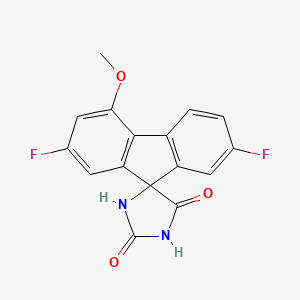

![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)
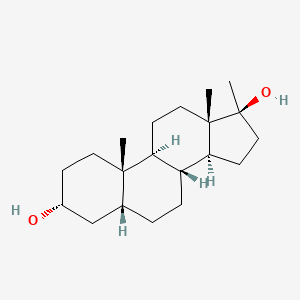
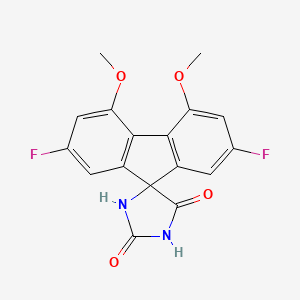

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1666763.png)
![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)
